

An In-depth Technical Guide on 2-(2-Aminoethoxy)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl 2-Ethylhexyl Phthalate*

Cat. No.: *B032765*

[Get Quote](#)

Note on CAS Number: While CAS number 27215-22-1 is associated with 2-(2-Aminoethoxy)ethanol in numerous technical and safety documents, some commercial listings also link it to **Benzyl 2-ethylhexyl phthalate**. This guide focuses on 2-(2-Aminoethoxy)ethanol, for which a comprehensive body of scientific data is available under the CAS number 929-06-6, which is consistently and correctly assigned to this compound.

Introduction

2-(2-Aminoethoxy)ethanol, also known as Diglycolamine (DGA), is a versatile organic compound characterized by the presence of both a primary amine and a primary alcohol functional group.^{[1][2]} This bifunctionality makes it a valuable intermediate in a wide array of chemical syntheses and industrial applications.^[2] It is a colorless to light yellow, slightly viscous liquid with a mild, fish-like amine odor.^{[3][4][5]} This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis, key applications, and safety information for researchers, scientists, and drug development professionals.

Physical and Chemical Data

The following tables summarize the key quantitative physical and chemical properties of 2-(2-Aminoethoxy)ethanol.

Table 1: Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₁₁ NO ₂	[3]
Molecular Weight	105.14 g/mol	[6]
Appearance	Colorless to light yellow liquid	[7][8]
Odor	Faint, fish-like/amine-like	[5][9]
Boiling Point	218-224 °C	[6][9]
Melting Point	-12 °C	[7]
Density	1.048 g/mL at 25 °C	[6]
Refractive Index	1.4570 to 1.4610 (at 20°C)	[10]
Solubility	Miscible with water and alcohols	[2][3][7]

Table 2: Chemical and Safety Properties

Property	Value	Reference(s)
Flash Point	127 °C (260.6 °F)	[6]
Autoignition Temperature	Not available	
Vapor Pressure	0.023 mmHg at 25 °C (estimated)	[11]
pKa	Not available	
LogP	Not available	
Stability	Stable under normal conditions.	[9]
Incompatibilities	Strong acids, strong oxidizing agents, reacts with carbon dioxide.	[4][9][12]

Spectroscopic Data

- ¹H NMR: The proton nuclear magnetic resonance spectrum of 2-(2-Aminoethoxy)ethanol shows distinct peaks corresponding to the protons in its structure. The chemical shifts are approximately: 3.70 ppm (-OCH₂CH₂OH), 3.56 ppm (-OCH₂CH₂OH), 3.52 ppm (-NH₂CH₂CH₂O-), and 2.87 ppm (-NH₂CH₂CH₂O-).[13][14]
- Infrared (IR) Spectrum: The IR spectrum displays characteristic absorption bands that confirm the presence of its functional groups, including O-H and N-H stretching in the region of 3200-3400 cm⁻¹ and C-O stretching around 1100 cm⁻¹.[10]

Experimental Protocols: Synthesis

2-(2-Aminoethoxy)ethanol can be synthesized through several routes. Two common laboratory and industrial scale methods are detailed below.

1. Synthesis via Amination of Diethylene Glycol

This industrial process involves the reaction of diethylene glycol (DEG) with ammonia over a catalyst at elevated temperature and pressure.[5][15]

- Materials: Diethylene glycol (DEG), Ammonia (NH₃), Hydrogen (H₂), Catalyst (e.g., Cobalt Oxide on Kieselguhr).[5][15]
- Apparatus: High-pressure tubular reactor, catalyst reduction setup, distillation equipment.[5][15]
- Procedure:
 - 50 g of the catalyst (Cobalt Oxide on Kieselguhr, 40 wt % Co) is loaded into the tubular reactor.[15]
 - The catalyst is reduced at 200°C under a continuous flow of hydrogen gas.[15]
 - A feed mixture of diethylene glycol (62.5 g/hr), ammonia (320 g/hr), and hydrogen (43 NL/hr) is introduced into the reactor in a downflow mode.[5]
 - The reaction is maintained at a temperature of 210°C and a pressure of 14 Bar (g).[5]

- The reaction is run for approximately 7 hours.[5]
- The resulting product mixture, containing 2-(2-aminoethoxy)ethanol and the byproduct morpholine, is collected and purified by distillation.[5]

2. Synthesis from Epichlorohydrin and Ammonia

This method provides an alternative route to 2-(2-Aminoethoxy)ethanol.[16]

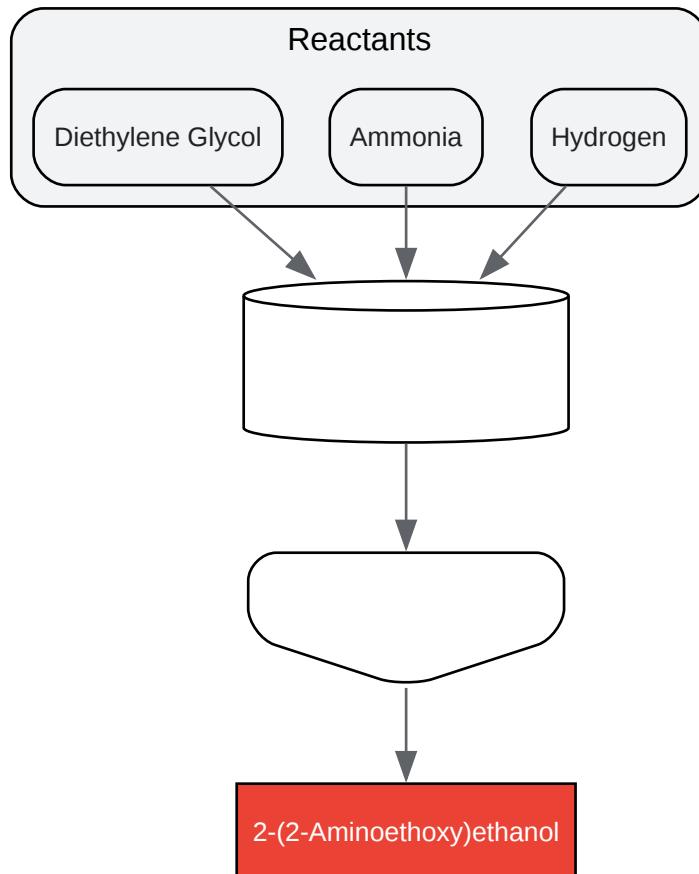
- Materials: Ammonia solution, Epichlorohydrin.[16]
- Apparatus: High-pressure reactor with heating and stirring capabilities, distillation apparatus. [16]
- Procedure (High-Pressure):
 - A specific amount of ammonia solution is charged into the high-pressure reactor.[16]
 - The reactor is sealed and purged with nitrogen 4-5 times to create an inert atmosphere. [16]
 - Epichlorohydrin is added slowly and continuously to the ammonia solution.[16]
 - The reactor is heated to 80°C and pressurized with nitrogen to 1.2 MPa.[16]
 - The reaction is maintained at a constant temperature with stirring for approximately 5 hours.[16]
 - After the reaction is complete, the reactor is cooled, and the pressure is released.[16]
 - The crude product is then purified by vacuum distillation at 0.04 bar to isolate the 2-(2-aminoethoxy)ethanol fraction.[16]

Applications in Research and Drug Development

2-(2-Aminoethoxy)ethanol serves as a crucial building block and reagent in various scientific fields.

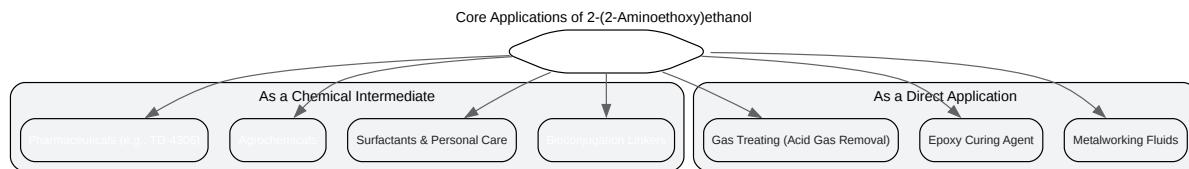
- Pharmaceutical Synthesis: It is a widely used intermediate in the preparation of more complex molecules. For example, it is a reactant in the synthesis of TD-4306, a long-acting β_2 agonist investigated for the treatment of asthma and chronic obstructive pulmonary disease.[16] Its amine and hydroxyl groups allow for sequential reactions to build larger, more complex active pharmaceutical ingredients.[2]
- Bioconjugation and Peptide Synthesis: Derivatives of 2-(2-aminoethoxy)ethanol, such as the Fmoc-protected version, are used as linkers in peptide synthesis and bioconjugation.[17][18] These linkers can be used to attach peptides to solid supports or to conjugate them with other biomolecules for applications in targeted drug delivery and diagnostics.[17][18]
- Material Science: The compound is used to create functionalized surfaces for sensors and other devices.[17]
- Industrial Applications: Beyond the lab, it is heavily used in gas treating to remove acidic gases like H_2S and CO_2 , and in the formulation of metalworking fluids, corrosion inhibitors, surfactants, and epoxy curing agents.[2][3][5][8]

Safety and Handling


2-(2-Aminoethoxy)ethanol is classified as a corrosive substance and requires careful handling. [1][4]

- Health Hazards: Causes severe skin burns and serious eye damage.[12][19] Inhalation can lead to irritation of the respiratory tract.[12] It can be absorbed through the skin.
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[20] Work in a well-ventilated area or use a fume hood.[20]
- Fire and Reactivity: The substance is combustible but not easily ignited.[9] It reacts exothermically with acids and can generate flammable hydrogen gas when mixed with strong reducing agents.[4][9] It is incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[1]
- Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. [20] Keep containers tightly closed.[20]

Visualizations


The following diagrams illustrate the synthesis workflow and the logical relationships of its applications.

Synthesis of 2-(2-Aminoethoxy)ethanol via Amination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of 2-(2-aminoethoxy)ethanol.

[Click to download full resolution via product page](#)

Caption: Logical relationships of 2-(2-aminoethoxy)ethanol's applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2-AMINOETHOXY)ETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 2-(2-Aminoethoxy)ethanol CAS 929-06-6 | Specialty Amino Alcohol [sodiumdodecylsulfate.com]
- 3. atamankimya.com [atamankimya.com]
- 4. nj.gov [nj.gov]
- 5. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]
- 6. 2-(2-Aminoethoxy)ethanol 98 929-06-6 [sigmaaldrich.com]
- 7. newtopchem.com [newtopchem.com]
- 8. products.bASF.com [products.bASF.com]
- 9. 2-(2-Aminoethoxy)ethanol | 929-06-6 [chemicalbook.com]
- 10. 2-(2-Aminoethoxy)ethanol, 98% 100 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. 2-(2-aminoethoxy) ethanol, 929-06-6 [thegoodsentscompany.com]
- 12. fishersci.com [fishersci.com]
- 13. 2-(2-Aminoethoxy)ethanol(929-06-6) 1H NMR [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. A Process For The Preparation Of 2 (2 Amino Ethoxy) Ethanol (2 Aee) [quickcompany.in]
- 16. Page loading... [wap.guidechem.com]
- 17. chemimpex.com [chemimpex.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 2-(2-Aminoethoxy)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032765#cas-number-27215-22-1-physical-and-chemical-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com